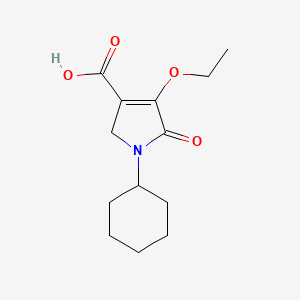

1-Cyclohexyl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No. B8605958

M. Wt: 253.29 g/mol

InChI Key: IFLCNIXATZTWSS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04739076

Procedure details

The 1-cyclohexyl derivative 5a was prepared in the current investigation from the enolic 4,5-dicarbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine (1a) by a similar procedure conducted on nearly the same scale (ca. 0.088 mol of 1a used in many experiments). Both the 4,5-dicarbethoxy derivative 1a and the 4,5-dimethoxy derivative (mp 160° C.) have been used as starting materials with similar results. The procedure was identical with that described above for 5b, except that it was not necessary to conduct an evaporation to remove ethanol from the saponification mixture, which was instead filtered and poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification to precipitate the product. The typical yield of 5a, mp 154°-155° C., from 0.088 mol of starting material was 16 g (72%), a result equivalent to the best obtained from the more complex two-step conversion of 4-carbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine described previously.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4,5-dimethoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

starting material

Quantity

0.088 mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH:6]1[CH:10](C(OCC)=O)[N:9]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2].[CH2:24](OC1C(=O)N(C(C)C)CC=1C(O)=O)[CH3:25]>>[CH:16]1([N:9]2[CH2:10][C:6]([C:1]([OH:3])=[O:2])=[C:7]([O:23][CH2:24][CH3:25])[C:8]2=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[C:1]([CH:6]1[CH2:10][N:9]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.088 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O

|

Step Four

[Compound]

|

Name

|

4,5-dimethoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O

|

Step Six

[Compound]

|

Name

|

starting material

|

|

Quantity

|

0.088 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethanol from the saponification mixture, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was instead filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)N1C(C(=C(C1)C(=O)O)OCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1)C1CCCCC1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04739076

Procedure details

The 1-cyclohexyl derivative 5a was prepared in the current investigation from the enolic 4,5-dicarbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine (1a) by a similar procedure conducted on nearly the same scale (ca. 0.088 mol of 1a used in many experiments). Both the 4,5-dicarbethoxy derivative 1a and the 4,5-dimethoxy derivative (mp 160° C.) have been used as starting materials with similar results. The procedure was identical with that described above for 5b, except that it was not necessary to conduct an evaporation to remove ethanol from the saponification mixture, which was instead filtered and poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification to precipitate the product. The typical yield of 5a, mp 154°-155° C., from 0.088 mol of starting material was 16 g (72%), a result equivalent to the best obtained from the more complex two-step conversion of 4-carbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine described previously.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4,5-dimethoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

starting material

Quantity

0.088 mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH:6]1[CH:10](C(OCC)=O)[N:9]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2].[CH2:24](OC1C(=O)N(C(C)C)CC=1C(O)=O)[CH3:25]>>[CH:16]1([N:9]2[CH2:10][C:6]([C:1]([OH:3])=[O:2])=[C:7]([O:23][CH2:24][CH3:25])[C:8]2=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[C:1]([CH:6]1[CH2:10][N:9]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.088 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O

|

Step Four

[Compound]

|

Name

|

4,5-dimethoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O

|

Step Six

[Compound]

|

Name

|

starting material

|

|

Quantity

|

0.088 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethanol from the saponification mixture, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was instead filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)N1C(C(=C(C1)C(=O)O)OCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)C1C(C(N(C1)C1CCCCC1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |